molecular formula C15H14ClNO3 B5649752 (1,3-benzodioxol-5-ylmethyl)(3-chloro-4-methoxyphenyl)amine

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4-methoxyphenyl)amine

Cat. No. B5649752
M. Wt: 291.73 g/mol
InChI Key: SFZWMWRNAXUVMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(1,3-benzodioxol-5-ylmethyl)(3-chloro-4-methoxyphenyl)amine" typically involves multi-step organic reactions, starting from base aromatic compounds or heterocycles. For example, the synthesis of a nitrogen analog of stilbene, closely related to the target compound, was achieved through a single-step process that demonstrated potential applications in melanin biosynthesis inhibition (S. Choi et al., 2002). Another relevant synthesis involved creating a small molecule with structural similarities, highlighting the utilization of FT-IR, 1H & 13C NMR, and LC-MS/MS techniques for structural characterization (Premkumar Jayaraj & Rajagopal Desikan, 2020).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into the electronic and geometric parameters that can influence their reactivity and potential biological activity. For instance, DFT calculations were performed to assess the geometric and electronic parameters of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate, providing a basis for understanding its utility in biological applications (Premkumar Jayaraj & Rajagopal Desikan, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds containing the 1,3-benzodioxole moiety can be diverse, depending on the substituents and the reaction conditions employed. For example, the photo-reorganization of certain chromen-4-ones under UV-light showcased the formation of angular pentacyclic compounds, highlighting the potential for synthesizing complex structures from relatively simple precursors (Aarti Dalai et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-18-13-5-3-11(7-12(13)16)17-8-10-2-4-14-15(6-10)20-9-19-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWMWRNAXUVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline

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